molecular formula C19H17FN2O3 B2865772 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 332921-47-8

4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Numéro de catalogue: B2865772
Numéro CAS: 332921-47-8
Poids moléculaire: 340.354
Clé InChI: CIHQNVARDNBZGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrazoline derivative featuring a 4-fluorophenyl group at the 5-position, a phenyl group at the 3-position, and a 4-oxobutanoic acid moiety. Pyrazolines are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and receptor antagonism properties .

Propriétés

IUPAC Name

4-[3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-15-8-6-14(7-9-15)17-12-16(13-4-2-1-3-5-13)21-22(17)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHQNVARDNBZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester.

    Substitution reactions: The pyrazole ring is then functionalized with fluorophenyl and phenyl groups through electrophilic aromatic substitution reactions.

    Formation of the oxobutanoic acid moiety: This involves the reaction of the substituted pyrazole with succinic anhydride under acidic or basic conditions to introduce the oxobutanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparaison Avec Des Composés Similaires

Structural Analogs with Varied Aryl Substituents

Key Structural Variations :

  • Halogen Substitution : Compounds 12, 13, and 15 () replace the 4-fluorophenyl group with 3-fluorophenyl, 3-chlorophenyl, and 3-methoxyphenyl substituents, respectively. The 3-chlorophenyl analog (13) exhibits reduced solubility compared to the 3-methoxyphenyl derivative (15), likely due to the electron-donating methoxy group enhancing polarity .
  • Quinoline-Modified Derivatives: Compounds 22–26 () incorporate a 6-chloro-2-oxoquinoline moiety.

Electronic Effects of Substituents

  • Electron-Withdrawing Groups (EWGs) : The target compound’s 4-fluorophenyl group moderately increases electrophilicity. In contrast, nitro groups (e.g., in M6 from ) significantly elevate electrophilicity (global electrophilicity index, ω = 5.2 eV), enhancing reactivity toward nucleophilic targets .
  • Electron-Donating Groups (EDGs) : The 3-methoxyphenyl analog (15, ) exhibits a lower dipole moment (2.1 Debye) compared to the 3-chlorophenyl derivative (13, 3.8 Debye), influencing solubility and membrane permeability .

Crystallographic and Physical Properties

  • Isostructurality: Compounds 4 and 5 () are isostructural, with triclinic P̄1 symmetry. Despite Cl/Br substitutions, their crystal packing remains identical, suggesting minimal steric disruption from halogens.
  • Solubility : The NMDA receptor antagonist DQP 1105 (), which includes a bromophenyl group, has poor solubility (<55.84 mg/mL in DMSO), whereas the target compound’s 4-fluorophenyl group may improve solubility due to reduced hydrophobicity .

Data Tables

Table 2: Crystallographic Parameters of Isostructural Analogs

Compound Space Group Dihedral Angle (°) Halogen Substituent
4 (Cl) P̄1 10.53 Chlorine
5 (Br) P̄1 9.78 Bromine

Activité Biologique

The compound 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17FN2O3C_{19}H_{17}FN_2O_3, indicating the presence of a fluorine atom, which enhances its lipophilicity and biological activity. The compound features a pyrazole ring substituted with a 4-fluorophenyl group and a phenyl group, contributing to its unique chemical properties.

Anti-inflammatory Effects

Research indicates that compounds similar to 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid exhibit significant anti-inflammatory properties. A study demonstrated that these compounds inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial for mediating pain and inflammation. This mechanism suggests potential use in treating conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

Molecular docking studies have shown that this compound possesses excellent antioxidant properties. These studies evaluate the binding affinity of the compound to various biological targets, indicating its potential to neutralize free radicals and reduce oxidative stress in cells .

Anticancer Activity

The pyrazole derivatives have also been investigated for their anticancer effects. A recent study highlighted their ability to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle proteins and activation of caspases. This suggests that 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid could be explored as a candidate for cancer therapy .

Case Studies

StudyFocusFindings
Anti-inflammatory effectsInhibition of COX enzymes leading to decreased inflammation in animal models.
Antioxidant propertiesHigh binding affinity to antioxidant targets; potential for reducing oxidative stress.
Anticancer activityInduction of apoptosis in pancreatic cancer cells; modulation of cell cycle proteins.

The biological activity of 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can be attributed to its structural features that allow it to interact effectively with various enzymes and receptors involved in inflammatory and cancer pathways. The presence of the fluorine atom enhances its interaction with lipid membranes, facilitating better absorption and distribution within biological systems .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.